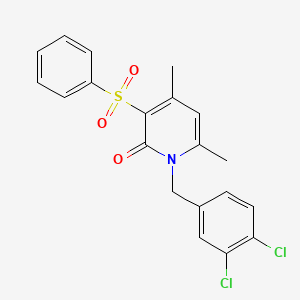
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be examined.科学的研究の応用
Precursors in Synthesis
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has been utilized in the synthesis of various chemical compounds. For example, it is used in the production of sulfolene pyridinones, which serve as precursors for the corresponding 3,4- and 5,6-dimethylene 2(1H)-pyridinone ortho-quinodimethanes, trapping them by in situ reaction with dienophiles (Govaerts et al., 2002).
Molecular Conformation Studies
Studies on molecular conformations and hydrogen bonding involve derivatives of this compound. For instance, research on various tetrahydro-1H-pyrazolo[4,3-c]pyridines, which are closely related to 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, reveals insights into their molecular conformations and hydrogen bonding in different dimensions (Sagar et al., 2017).
Development of Novel Compounds
This chemical is also integral in the synthesis of novel compounds with potential applications. For example, the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties utilizes similar compounds. These polyamides exhibit significant solubility, thermal stability, and mechanical strength, making them potential materials for various applications (Liu et al., 2013).
Antimicrobial Evaluation
In the field of medicinal chemistry, derivatives of 1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone have been synthesized and evaluated for their antimicrobial properties. A study on novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated significant antimicrobial activity, suggesting potential for developing new antimicrobial agents (Alsaedi et al., 2019).
Safety And Hazards
This would involve examining the compound’s toxicity, flammability, and environmental impact. Information on how to handle and dispose of the compound safely would also be included.
将来の方向性
This could involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future research might involve testing its efficacy against various diseases.
Please note that this is a general guide and the specifics might vary depending on the particular compound and the context in which it is being studied. For a detailed analysis of a specific compound, consulting scientific literature or a chemistry professional would be necessary.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[(3,4-dichlorophenyl)methyl]-4,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3S/c1-13-10-14(2)23(12-15-8-9-17(21)18(22)11-15)20(24)19(13)27(25,26)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELKTKKWHUHRBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

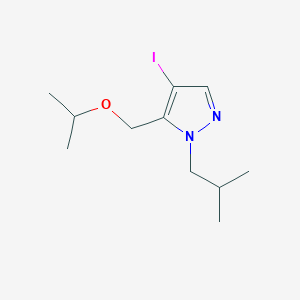
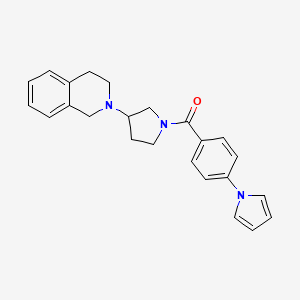
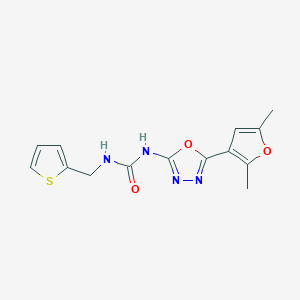
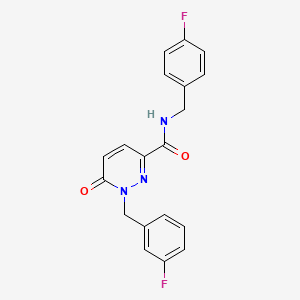
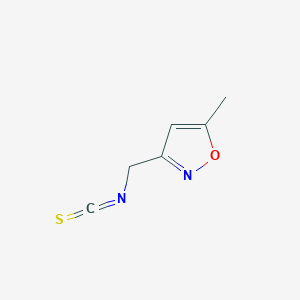
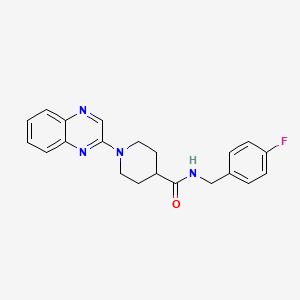
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2447384.png)
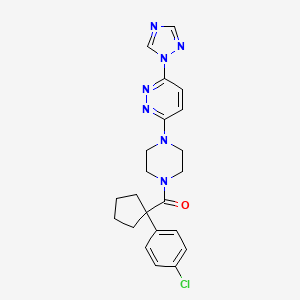
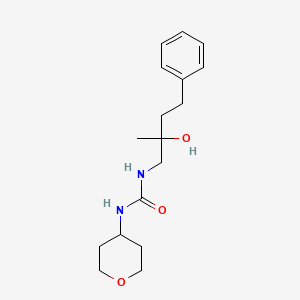
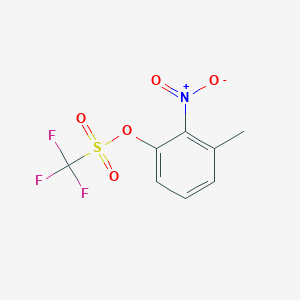
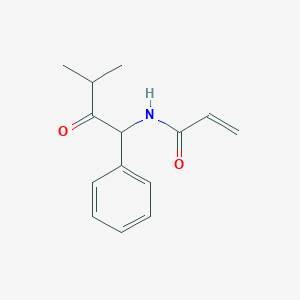
![2-(butylsulfanyl)-8,8-dimethyl-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2447391.png)
![7-Chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2447394.png)
![3-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone](/img/structure/B2447396.png)